molecular formula C17H22N2O2 B6030150 N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide

N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide

货号 B6030150
分子量: 286.37 g/mol
InChI 键: SIFJJSCHUKDGIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide, also known as CTAP, is a cyclic opioid peptide receptor antagonist. It has gained attention in the scientific community due to its potential applications in pain management and drug addiction treatment.

作用机制

N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide acts as a competitive antagonist at the mu opioid receptor, which is responsible for the analgesic effects of opioids. By blocking the mu opioid receptor, this compound prevents the activation of downstream signaling pathways, resulting in a reduction in the analgesic effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activation of the mesolimbic dopamine system, which is responsible for the rewarding effects of opioids. This compound has also been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in drug addiction. Additionally, this compound has been shown to reduce the development of tolerance to opioids, which could lead to a reduction in the amount of opioids needed for pain management.

实验室实验的优点和局限性

One advantage of using N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide in lab experiments is its specificity for the mu opioid receptor. This allows researchers to selectively block the effects of opioids on this receptor, without affecting other opioid receptors. However, one limitation of using this compound is its short half-life, which can make it difficult to study its effects over a prolonged period of time.

未来方向

There are a number of future directions for research on N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide. One area of research could focus on developing more stable analogs of this compound with longer half-lives. Another area of research could focus on the potential use of this compound in combination with other drugs for pain management and drug addiction treatment. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound on the brain and other organs.

合成方法

N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified. The solution-phase peptide synthesis method involves the coupling of protected amino acids in solution to form the peptide chain. The final product is purified using column chromatography.

科学研究应用

N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide has been extensively studied for its potential applications in pain management and drug addiction treatment. It has been shown to block the effects of opioids such as morphine and heroin, making it a potential treatment for opioid addiction. This compound has also been shown to reduce the development of tolerance to opioids, which could lead to a reduction in the amount of opioids needed for pain management.

属性

IUPAC Name

N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16-11-15(18-17(21)14-7-4-8-14)12-19(16)10-9-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFJJSCHUKDGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。